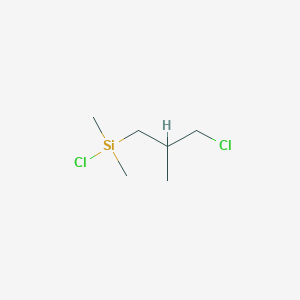

Chloro(3-chloro-2-methylpropyl)dimethylsilane

Description

Chloro(3-chloro-2-methylpropyl)dimethylsilane (CAS: 10605-40-0) is a chlorinated organosilane characterized by a silicon atom bonded to two methyl groups, one chlorine atom, and a 3-chloro-2-methylpropyl chain. This compound is structurally notable for its branched alkyl chain and dual chlorine substituents, which influence its reactivity and applications in organic synthesis and surface modification. Registered under REACH as of 2010 , it serves as a precursor for silane coupling agents and intermediates in organosilicon chemistry.

Properties

IUPAC Name |

chloro-(3-chloro-2-methylpropyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14Cl2Si/c1-6(4-7)5-9(2,3)8/h6H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMILLRSLWHOHQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C[Si](C)(C)Cl)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10939438 | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

18145-83-0 | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18145-83-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018145830 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(3-chloro-2-methylpropyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10939438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(3-chloro-2-methylpropyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism

The process initiates with the coordination of isobutylene to the aluminum chloride (AlCl₃) catalyst, forming a carbocation intermediate. Chloromethylsilane acts as a nucleophile, attacking the carbocation to yield the desired product. The reaction proceeds under anhydrous conditions to prevent hydrolysis of the silane.

Optimization Parameters

Industrial Scalability

This method is favored for large-scale production due to its straightforward setup and cost-effective reagents. However, challenges include the exothermic nature of the reaction, necessitating precise temperature control to avoid runaway conditions.

Alkoxy Exchange Using Trimethyl Orthoformate

A patented method (CN101456878A) employs chloromethylmethyldichlorsilane, trimethyl orthoformate, and methanol under controlled conditions. This route emphasizes the substitution of chlorine atoms with methoxy groups, followed by redistribution.

Procedural Details

Product Isolation

Distillation under reduced pressure (25 mmHg) isolates the product at 140–143°C. This step achieves >99% purity (GC) with a yield of 96–99%.

Byproduct Management

Methyl chloride and methyl formiate, generated during the reaction, are captured via cryogenic trapping. These byproducts have commercial value, enhancing the method’s economic viability.

Comparative Analysis of Methods

| Parameter | Catalytic Alkylation | Alkoxy Exchange | Hydrosilylation |

|---|---|---|---|

| Yield | 85–92% | 96–99% | Not directly applicable |

| Purity | >98% | >99% | – |

| Reaction Time | 2–6 hours | 0.5–4 hours | 1–3 hours |

| Byproduct Utility | Limited | High (methyl chloride/formiate) | Low |

| Industrial Feasibility | High | Very High | Moderate |

Chemical Reactions Analysis

Chloro(3-chloro-2-methylpropyl)dimethylsilane undergoes various chemical reactions, including substitution and addition reactions. Common reagents used in these reactions include nucleophiles such as amines and alcohols, which can replace the chloro group to form new compounds . For example, the reaction with an amine can produce a silane amine derivative, while reaction with an alcohol can yield a silane ether . These reactions are typically carried out under mild conditions to prevent unwanted side reactions and degradation of the product .

Scientific Research Applications

Medical Imaging

Chloro(3-chloro-2-methylpropyl)dimethylsilane serves as a precursor for the synthesis of misonidazole-based fluorine-18 (18F) radiolabeled organosilicon compounds, which are used as positron emission tomography (PET) ligands. PET is a non-invasive imaging technique that allows for the diagnosis and monitoring of various diseases by visualizing the distribution of radiolabeled tracers in the body. Misonidazole acts as a radiosensitizer, enhancing the efficacy of radiation therapy on cancer cells, particularly in hypoxic tumor tissues .

Synthesis of Block Copolymers

The compound is also utilized as an intermediate in the synthesis of block copolymers. These copolymers are essential in creating materials with tailored properties for specific applications, such as adhesives, coatings, and sealants. The unique structure of chloro(3-chloro-2-methylpropyl)dimethylsilane allows for versatile modifications that enhance the performance characteristics of the resulting polymers .

Case Study 1: Development of PET Tracers

Researchers have developed novel PET tracers using chloro(3-chloro-2-methylpropyl)dimethylsilane as a key starting material. These tracers target hypoxic regions in tumors, providing critical information about tumor metabolism and response to therapies. The incorporation of misonidazole into these tracers has shown promising results in preclinical studies, indicating potential for improved cancer diagnostics.

Case Study 2: Polymer Applications

In a study focusing on block copolymer synthesis, chloro(3-chloro-2-methylpropyl)dimethylsilane was employed to create siloxane-based materials with enhanced mechanical properties. The resulting materials demonstrated improved thermal stability and flexibility compared to traditional polymers, making them suitable for applications in automotive and aerospace industries .

Mechanism of Action

The mechanism of action of Chloro(3-chloro-2-methylpropyl)dimethylsilane involves its reactive chloroalkyl group, which can undergo nucleophilic substitution reactions with various nucleophiles . This reactivity allows it to form covalent bonds with other molecules, making it useful in the synthesis of complex organic compounds and materials . The molecular targets and pathways involved in these reactions depend on the specific nucleophile and reaction conditions used .

Comparison with Similar Compounds

Substituent Variations: Chloro vs. Methoxy Groups

- (3-Chloropropyl)trimethoxysilane (CAS: 2530-87-2): Replaces the dimethyl and 3-chloro-2-methylpropyl groups with three methoxy (-OCH₃) groups and a 3-chloropropyl chain. The methoxy groups enhance hydrolysis reactivity, making it a superior coupling agent for silica surfaces in adhesives and coatings .

- (3-Chloropropyl)dimethoxy(methyl)silane (CAS: 15396-00-6): Contains two methoxy groups and one methyl group, offering intermediate reactivity between trimethoxy and dimethyl analogs. Its applications include polymer functionalization and adhesion promotion .

Key Difference : Methoxy groups increase hydrophilicity and hydrolysis rates compared to methyl groups, favoring surface bonding over bulk synthesis.

Alkyl Chain Branching and Length

- Chloro(3,3-dimethylbutyl)dimethylsilane : Features a longer, branched 3,3-dimethylbutyl chain. The increased steric hindrance reduces nucleophilic substitution rates but improves thermal stability, making it suitable for high-temperature applications .

- Chloro(2,3-dimethylbutan-2-yl)dimethylsilane (CAS: 67373-56-2): Similar branching but with a shorter alkyl chain. This structural tweak balances reactivity and stability, optimizing it for hydrosilylation reactions .

Key Difference : Longer or more branched chains enhance thermal resistance but may slow reaction kinetics due to steric effects.

Halogen Substituent Variations

- Chloro(3-bromopropyl)dimethylsilane : Replaces the 3-chloro group with bromine. Bromine’s higher leaving-group ability accelerates nucleophilic substitutions, making this compound more reactive in cross-coupling reactions .

- Chloro(chloromethyl)dimethylsilane (CAS: 1558-33-4): Contains a chloromethyl (-CH₂Cl) group directly attached to silicon. The proximity of chlorine to silicon increases electrophilicity, favoring rapid hydrolysis and intermediate formation .

Key Difference : Bromine enhances substitution reactivity, while chloromethyl groups increase electrophilic character.

Electronic Effects of Substituents

Evidence from nitrile oxide inhibitors () demonstrates that electron-withdrawing groups (e.g., -Cl) reduce electron density in aromatic systems, enhancing bioactivity. Analogously, in chlorosilanes:

- The 3-chloro-2-methylpropyl group in the target compound introduces electron-withdrawing effects, stabilizing transition states in substitution reactions.

- In contrast, Isopropyldimethylchlorosilane (CAS: 3634-56-8), with an electron-donating isopropyl group, exhibits lower electrophilicity and slower reaction rates .

Key Insight : Electron-withdrawing substituents (Cl) improve reactivity in nucleophilic environments, while electron-donating groups (alkyl) favor stability.

Comparative Data Table

*Calculated based on molecular formulas from cited evidence.

Biological Activity

Chloro(3-chloro-2-methylpropyl)dimethylsilane (CAS Number: 18145-83-0) is an organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological mechanisms, applications, and relevant research findings.

Chloro(3-chloro-2-methylpropyl)dimethylsilane is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C₆H₁₄Cl₂Si |

| Molar Mass | 185.17 g/mol |

| Density | 1.03 g/cm³ |

| Boiling Point | 88°C (25 mmHg) |

| Flash Point | 60°C |

| Vapor Pressure | 1.05 mmHg at 25°C |

This compound is sensitive to moisture and reacts rapidly with water and protic solvents, which can impact its biological activity and stability in various environments .

The biological activity of Chloro(3-chloro-2-methylpropyl)dimethylsilane is primarily attributed to its ability to interact with cellular components. The following mechanisms have been proposed:

- Grafting Agent : The compound acts as a grafting agent, modifying biomolecules to enhance their stability and functionality. This property is particularly useful in drug delivery systems where improved bioactivity is desired .

- Cellular Interaction : Preliminary studies suggest that it may affect pathways related to cell cycle regulation and apoptosis, potentially inhibiting the proliferation of certain cancer cell lines.

- Biochemical Pathways : It is hypothesized that the compound may alter biochemical pathways involved in cellular signaling and gene expression, although detailed mechanisms remain under investigation.

Case Studies

- Antiproliferative Effects : Research has shown that related compounds exhibit antiproliferative effects on colon cancer cells, suggesting that Chloro(3-chloro-2-methylpropyl)dimethylsilane may have similar properties. These effects are linked to the compound's interaction with heat shock proteins, which play a role in cellular stress responses.

- Modification of Polymers : In industrial applications, this silane compound has been employed to modify polymers, improving their physical and chemical properties for use in coatings and adhesives .

Experimental Data

In laboratory settings, the biological effects of Chloro(3-chloro-2-methylpropyl)dimethylsilane have been documented through various assays:

| Assay Type | Result |

|---|---|

| Cell Viability Assay | Significant reduction in viability at high concentrations |

| Apoptosis Assay | Induction of apoptosis in treated cells |

| Gene Expression Analysis | Altered expression of genes related to cell cycle regulation |

These findings indicate that the compound may serve as a potential therapeutic agent or biochemical probe in further research.

Applications

Chloro(3-chloro-2-methylpropyl)dimethylsilane has diverse applications across several fields:

- Chemistry : Used as a building block in synthesizing more complex organosilicon compounds.

- Biology : Investigated for modifying biomolecules and enhancing their functionalities.

- Medicine : Explored as a precursor for bioactive silanes and in drug delivery systems.

- Industry : Utilized in producing silicone-based materials, coatings, and adhesives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.